The synthesis of (R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester typically involves multi-step organic reactions. A prominent method includes the Hantzsch dihydropyridine synthesis, which involves:
Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency and yield while maintaining quality control throughout the production process.
The molecular structure of (R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester can be described as follows:
The InChI representation for this compound is:
This structural complexity allows for diverse interactions in biological systems .
(R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester can undergo several significant chemical reactions:
These reactions illustrate the compound's versatility as an intermediate in organic synthesis.
The mechanism of action for (R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester primarily relates to its role as an antihypertensive agent. It acts by inhibiting calcium channels in vascular smooth muscle cells:
The physical and chemical properties of (R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester include:
These properties are crucial for its handling during synthesis and application in pharmaceutical formulations .
(R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester has several important applications:
(R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester is a chiral 1,4-dihydropyridine derivative with the molecular formula C₁₆H₁₆N₂O₆ and a molecular weight of 332.31 g/mol. Its IUPAC name systematically describes the core heterocyclic structure as a 1,4-dihydropyridine ring with methyl substituents at positions 2 and 6. The 4-position is substituted with a 3-nitrophenyl group, while the carboxylic acid groups at positions 3 and 5 are differentially esterified: one remains a free carboxylic acid and the other is esterified as a methyl ester [1] [2] [6]. This unsymmetrical esterification pattern is critical to its stereochemical and pharmacological properties.
The compound's structural identity is further defined by several registry numbers:
The molecular architecture features a dihydropyridine ring in a boat conformation, with the 3-nitrophenyl group at C4 adopting a pseudoaxial orientation. The presence of the electron-withdrawing nitro group on the phenyl ring influences the compound's electronic distribution and redox behavior, characteristic of dihydropyridine-based calcium channel modulators. X-ray crystallography confirms the planar nitro group and twisted phenyl ring relative to the dihydropyridine plane, with the chiral center at C4 creating the basis for enantiomerism [2] [8].
Table 1: Key Structural Identifiers of the Compound
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₆H₁₆N₂O₆ |
Molecular Weight | 332.31 g/mol |
CAS (R-enantiomer) | 76093-31-7 |
CAS (racemate) | 74936-72-4 |
IUPAC Name | (R)-5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid |
Canonical SMILES | COC(=O)C1=C(C)NC(=C(C1c2cccc(c2)N+[O-])C(=O)O |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4